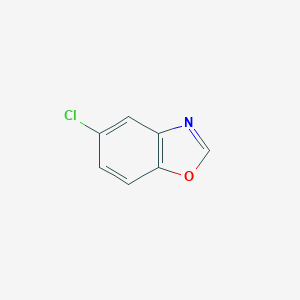

5-Chlorobenzoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO/c8-5-1-2-7-6(3-5)9-4-10-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWMQXAYLHOSRKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40169201 | |

| Record name | Benzoxazole, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17200-29-2 | |

| Record name | 5-Chlorobenzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17200-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoxazole, 5-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017200292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17200-29-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24984 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoxazole, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chlorobenzoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Chlorobenzoxazole and Its Derivatives

General Synthetic Approaches to the Benzoxazole (B165842) Nucleus in the Context of Chlorination

The formation of the benzoxazole scaffold, a key structure in many pharmacologically active compounds, can be achieved through various synthetic routes. The introduction of a chlorine substituent onto this nucleus requires careful consideration of the reaction conditions and precursor molecules.

Condensation Reactions Utilizing Benzoxazole Precursors

A primary method for constructing the benzoxazole ring system involves the condensation of precursor molecules. ontosight.ai These reactions typically form the oxazole (B20620) ring fused to a benzene (B151609) ring. The synthesis of 2-substituted benzoxazoles often involves the cyclization of 2-aminophenols with various carbonyl compounds, such as aldehydes, ketones, and carboxylic acids. nih.govacs.orgontosight.airesearchgate.net The choice of catalyst and reaction conditions can significantly influence the yield and purity of the resulting benzoxazole derivative. acs.orgontosight.ai For instance, catalysts like samarium triflate in an aqueous medium or a Brønsted acidic ionic liquid gel under solvent-free conditions have been employed to facilitate these condensations. acs.orgorganic-chemistry.org

Chlorination Steps and Positional Selectivity

The introduction of a chlorine atom onto the benzoxazole ring can be achieved either by using a chlorinated precursor or by direct chlorination of the benzoxazole molecule. The position of the chlorine atom (positional selectivity) is a critical aspect of the synthesis. ontosight.ai Direct chlorination of benzoxazoles can lead to monochlorination or dichlorination depending on the reaction conditions. google.com For instance, the chlorination of benzoxazole can selectively yield 2-chlorobenzoxazole (B146293), and with an excess of the chlorinating agent, it can produce 2,6-dichlorobenzoxazole. google.com The regioselectivity of chlorination is influenced by the electronic properties of the existing substituents on the benzoxazole ring and the reaction conditions.

Synthesis from 2-Aminophenol (B121084) Derivatives and Carbonyl Compounds

A widely utilized and versatile method for synthesizing benzoxazoles is the reaction between 2-aminophenol derivatives and carbonyl compounds. acs.orgresearchgate.net This approach allows for the introduction of a wide variety of substituents at the 2-position of the benzoxazole ring. organic-chemistry.org The reaction of a 2-aminophenol with an aldehyde, for example, leads to the formation of a Schiff base intermediate, which then undergoes cyclization to form the benzoxazole ring. mdpi.com The use of substituted 2-aminophenols, such as 2-amino-4-chlorophenol (B47367), allows for the direct synthesis of chlorinated benzoxazole derivatives. nih.govacs.org For instance, the reaction of 2-amino-4-chlorophenol with various aromatic aldehydes has been shown to produce the corresponding 5-chlorobenzoxazole derivatives in good yields. acs.org

Specific Synthetic Pathways to this compound Derivatives

Specific methodologies have been developed to synthesize this compound derivatives, which are of interest for their potential applications. These pathways often involve the use of 5-chlorinated starting materials or specific reaction sequences to introduce the chloro group at the desired position.

Preparation of this compound-2-thione Potassium Salt and Derivatives

A key intermediate for the synthesis of various this compound derivatives is this compound-2-thione. This compound can be prepared by refluxing 2-amino-4-chlorophenol with carbon disulfide and potassium hydroxide (B78521) in methanol. pjsir.org The resulting this compound-2-thiol can then be converted to its potassium salt by treatment with an alcoholic potassium hydroxide solution. pjsir.org This potassium salt serves as a versatile precursor for further derivatization. pjsir.orgresearchgate.netresearchgate.net

Reactions with Alkyl Chloroacetate (B1199739) and Alkyl 3-Chloropropionate

The potassium salt of this compound-2-thione can be reacted with alkyl chloroacetates and alkyl 3-chloropropionates to yield a range of S-substituted derivatives. pjsir.orgresearchgate.net These reactions are typically carried out by heating the potassium salt with the respective alkyl halide in a solvent like dimethylformamide (DMF). pjsir.org The resulting esters can be further modified, for example, by reaction with ammonia (B1221849) or hydrazine (B178648) hydrate (B1144303). pjsir.orgresearchgate.net

Below is a table summarizing the synthesis of some this compound-2-thione derivatives through reaction with alkyl chloroacetates and alkyl 3-chloropropionates. pjsir.org

| Starting Material | Reagent | Product |

| This compound-2-thione potassium salt | Methyl chloroacetate | Methyl (5-chloro-1,3-benzoxazol-2-yl)thioacetate |

| This compound-2-thione potassium salt | Ethyl chloroacetate | Ethyl (5-chloro-1,3-benzoxazol-2-yl)thioacetate |

| This compound-2-thione potassium salt | Propyl chloroacetate | Propyl (5-chloro-1,3-benzoxazol-2-yl)thioacetate |

| This compound-2-thione potassium salt | Methyl 3-chloropropionate | Methyl 3-((5-chloro-1,3-benzoxazol-2-yl)thio)propanoate |

| This compound-2-thione potassium salt | Ethyl 3-chloropropionate | Ethyl 3-((5-chloro-1,3-benzoxazol-2-yl)thio)propanoate |

Reactions with Ammonia and Hydrazine Hydrate

Derivatives of this compound can be synthesized through reactions involving ammonia and hydrazine hydrate. For instance, the potassium salt of this compound-2-thione can be reacted with alkyl chloroacetate, and the resulting product can then be treated with ammonia or hydrazine hydrate. pjsir.orgresearchgate.net This pathway allows for the introduction of amino and hydrazino moieties, which are versatile functional groups for further chemical transformations. pjsir.orgresearchgate.net Specifically, 2-chlorobenzoxazoles can react with hydrazine hydrate or ammonia to produce 2-aminobenzoxazoles. arabjchem.org The reaction of 2,5-dichlorobenzoxazole with ammonia at a temperature of 0-60°C in the presence of minimal water (not more than 15% by weight) yields 2-amino-5-chlorobenzoxazole. google.com Using substantially solvent-free liquid ammonia or ammonia dissolved in a lower alkanol are also viable methods. google.com

Reactions with Aldehydes and Chloro-acetanilides

The this compound framework can be further elaborated through reactions with aldehydes and chloro-acetanilides. For example, the hydrazino derivative of a this compound compound can be reacted with various aldehydes to generate new derivatives. pjsir.orgresearchgate.net Additionally, the potassium salt of this compound-2-thione has been shown to react with chloro-acetanilides, expanding the library of accessible compounds. pjsir.orgresearchgate.net A notable example involves the reaction of 2-amino-5-chlorobenzoxazole with 4-hydroxybenzaldehyde (B117250) in refluxing dichloromethane (B109758) with an acetic acid catalyst to form a Schiff base, which can be further modified. asianpubs.org

Synthesis of 2-(Benzylamino)-5-chloro-benzoxazole

The synthesis of 2-(benzylamino)-5-chloro-benzoxazole typically involves condensation reactions between suitable benzoxazole precursors and benzylamine, which may be followed by chlorination steps. ontosight.ai The specific arrangement of the benzylamino group at the 2-position and the chlorine atom at the 5-position influences the molecule's properties. ontosight.ai

Synthesis of 2-Amino-5-chlorobenzoxazole Derivatives

A variety of 2-amino-5-chlorobenzoxazole derivatives have been synthesized. One common precursor, 2-amino-5-chlorobenzoxazole, can be prepared by heating 5-chloro-2-hydroxyphenylthiourea. slideshare.net This starting material can then be reacted with various reagents to introduce different functional groups. For instance, it can be reacted with ethyl chloroacetate and potassium hydroxide to yield an ester derivative, which upon refluxing with hydrazine hydrate, affords a hydrazide derivative. uobaghdad.edu.iquobaghdad.edu.iq This hydrazide can be further reacted to form other heterocyclic systems. uobaghdad.edu.iquobaghdad.edu.iq

Another approach involves the reaction of 2-amino-5-chlorobenzoxazole with chloroacetic acid, followed by refluxing with ortho-amino aniline (B41778) to produce a benzimidazole (B57391) derivative. uobaghdad.edu.iquobaghdad.edu.iq Furthermore, new 2-(benzyl/p-chlorobenzyl)-5-[(substituted-thienyl/phenyl/phenylthiomethyl/benzyl)carbonylamino]benzoxazole derivatives have been synthesized by reacting 5-amino-2-(benzyl/p-chlorobenzyl)benzoxazoles with appropriate carboxylic acid chlorides. nih.gov

The synthesis of 2-amino-5-bromo-6-chloro-benzoxazole, a related derivative, typically involves multi-step reactions that include condensation and halogenation. ontosight.ai

One-Pot Synthesis Methods

One-pot synthesis methods offer an efficient and streamlined approach to constructing benzoxazole derivatives. Researchers have developed a one-pot, three-component reaction for synthesizing novel single-isomer derivatives of ethyl-2-methyl-4-(pyridin-2-yl)-4H-benzo researchgate.netontosight.aithiazolo[3,2-a]pyrimidine-3-carboxylate using pyridine (B92270) 2-aldehyde, a β-ketoester, and various 2-amino benzothiazole (B30560) derivatives, catalyzed by D-(+)-10-camphorsulphonic acid. tandfonline.com Another one-pot method involves the synthesis of highly functionalized oxazoles linked to 6-benzo[a]phenazin-5-ol derivatives, catalyzed by H3PW12O40. researchgate.net Additionally, a one-pot synthesis of benzo[c]acridine derivatives has been achieved through a three-component condensation of aromatic aldehydes, 1-naphtylamine, and dimedone using sulfonic acid functionalized SBA-15 as a nanoporous acid catalyst under solvent-free conditions. scielo.org.mx

Sustainable and Eco-friendly Synthetic Routes for Benzoxazole Scaffolds

In recent years, there has been a significant push towards developing sustainable and environmentally friendly methods for synthesizing benzoxazole scaffolds. These "green" approaches often utilize recyclable catalysts, safer solvents, and more energy-efficient reaction conditions. tandfonline.com

Ionic liquids have emerged as green catalysts due to their low vapor pressure, high stability, and recyclability. nih.govrsc.org For example, a Brønsted acidic ionic liquid gel has been used to catalyze the condensation of 2-aminophenol and aldehydes under solvent-free conditions. nih.govrsc.org Another green approach employs polyethylene (B3416737) glycol (PEG) 400 as a solvent, which allows for mild reaction conditions and easy workup. researchgate.net

Heterogeneous catalysts are also at the forefront of sustainable synthesis. tandfonline.com Catalysts like Cu(II)-SBA-15, a recyclable and eco-friendly option, have been used for the condensation of o-aminophenol with substituted benzaldehydes, offering high conversion rates and yields in a short time. nih.gov Other heterogeneous catalysts include MCM-41 and KF–Al2O3, which facilitate high-yielding, clean, and inexpensive synthetic processes. tandfonline.comnih.gov Anodic oxidation presents another green synthetic route, enabling C=N coupling with phenol (B47542)/phenoxide at room temperature without the need for transition-metal catalysts or strong acids. rsc.org

Chemical Modifications and Derivatization Strategies of the this compound Core

The this compound core is a versatile platform for a variety of chemical modifications and derivatizations, allowing for the fine-tuning of its chemical and biological properties.

The chlorine atom at the 5-position is a key site for substitution reactions, where it can be replaced by other functional groups using nucleophiles like amines and thiols. The core can also undergo oxidation and reduction reactions to form different derivatives. Furthermore, it can participate in coupling reactions with other aromatic compounds to create more complex structures.

Derivatization strategies often involve modifying the 2-position of the benzoxazole ring. For instance, starting with 4-(5-chlorobenzoxazol-2-yl)aniline, the amine group can be acylated with reagents like 2-chloroacetyl chloride or 3-chloropropanoyl chloride. nih.gov This can be followed by further reactions to introduce various cyclic amines or other functionalities. nih.gov Another strategy involves creating a hybrid molecule by linking the benzoxazole scaffold to other heterocyclic rings, such as 1,2,3-triazole, which has shown to be a promising approach in medicinal chemistry. nih.gov

The synthesis of 2,5-dicarbonamido phenol compounds can be achieved by starting with 2-alkyl-5-chloro-benzoxazole. google.com This process involves nitration to form a 2-alkyl-5-chloro-6-nitrobenzoxazole, followed by reduction of the nitro group to an amine. google.com This amine can then be further functionalized. google.com

Halogenation and Amination Studies

The modification of the benzoxazole scaffold through halogenation and amination reactions is a key strategy for creating diverse derivatives. Chemical modifications of the benzoxazole core can be achieved through various reactions, including halogenation and amination. ontosight.ai

A common precursor, 5-chloro-2-aminophenol, is often generated from benzoxazolone. This process involves the chlorination of benzoxazolone in an aqueous medium using alkali metal hypochlorites, such as sodium hypochlorite (B82951) (NaOCl), at a controlled pH of 1–2 and a temperature of 60°C. This step yields 6-chlorobenzoxazolone with high efficiency. Subsequent hydrolysis with a concentrated mineral acid like HCl at elevated temperatures (100–170°C) cleaves the oxazolone (B7731731) ring to produce 5-chloro-2-aminophenol.

Direct amination at the 2-position is a critical method for synthesizing key intermediates. One patented process describes the conversion of 2,5-dichlorobenzoxazole to 2-amino-5-chlorobenzoxazole by treating it with ammonia at temperatures ranging from 0-60°C. google.com The reaction can be carried out with ammonia in a methanolic solution or with substantially solvent-free liquid ammonia under pressure. google.com For instance, reacting 2,5-dichlorobenzoxazole with liquid ammonia in a sealed bomb at 27°C for six hours yields the desired 2-amino-5-chlorobenzoxazole. google.com

More advanced catalytic methods have also been developed. A nickel-catalyzed direct C-H amination of benzoxazoles with secondary amines has been demonstrated using Ni(OAc)₂·4H₂O as the catalyst and tert-butyl hydroperoxide (TBHP) as the oxidant. researchgate.net Similarly, an ionic liquid, 1-butylpyridinium (B1220074) iodide ([BPy]I), can catalyze the amination of various benzoxazoles, including this compound, with secondary amines like morpholine, diallylamine, and dibenzylamine (B1670424) in good to excellent yields (84%–94%). mdpi.com Another sophisticated technique is the Palladium-catalyzed Buchwald-Hartwig amination, which uses Pd(OAc)₂ and a Xantphos ligand to facilitate C–N bond formation between halogenated benzoxazoles and amines.

| Precursor | Reagent(s) | Conditions | Product | Yield | Reference |

| Benzoxazolone | NaOCl, HCl | 1. pH 1-2, 60°C; 2. 100-170°C | 5-Chloro-2-aminophenol | 84% (for chlorination step) | |

| 2,5-Dichlorobenzoxazole | Liquid Ammonia | Sealed bomb, 27°C, 6 hours | 2-Amino-5-chlorobenzoxazole | Not specified | google.com |

| This compound | Secondary Amines, Ni(OAc)₂·4H₂O, TBHP | Acid additive | 2-Aminated benzoxazoles | Moderate to good | researchgate.net |

| This compound | Morpholine, [BPy]I, TBHP, Acetic Acid | Room temp, 3.5 hours | 4-(5-Chlorobenzoxazol-2-yl)morpholine | 97% | mdpi.com |

Substitution at the 2-Position of the Benzoxazole Ring

One approach involves starting with this compound-2-thione. The potassium salt of this compound can be reacted with alkyl chloroacetates and alkyl 3-chloropropionates to introduce ester-containing side chains at the 2-position. researchgate.net Further reactions of these ester derivatives with ammonia or hydrazine hydrate can produce the corresponding amides and hydrazides. researchgate.net

Direct substitution on a pre-formed this compound ring is also common. For example, 2-amino-5-chlorobenzoxazole serves as a versatile starting material. researchgate.net It can be reacted with various N-phthalylamino acids using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent to form 2-(N-phthalylaminoacyl)amino-5-chlorobenzoxazoles. asianpubs.org Subsequent hydrazinolysis removes the phthalyl protecting group, yielding the free aminoacyl derivatives. asianpubs.org

Another method involves the reaction of 2,5-dichlorobenzoxazole with ammonia to produce 2-amino-5-chlorobenzoxazole. google.com This intermediate can then be further modified; for instance, reaction with methylamine (B109427) can synthesize 5-chloro-2-methylamino-benzoxazole. ontosight.ai

The synthesis of 2-aryl derivatives is also a significant area of study. The condensation of 2-amino-4-chlorophenol with 4-aminobenzoic acid is used to prepare 4-(5-chlorobenzoxazol-2-yl)aniline, a key intermediate for further derivatization. nih.gov

| Starting Material | Reagent(s) | Method | Product Type | Reference |

| Potassium salt of this compound-2-thione | Alkyl chloroacetates | Nucleophilic substitution | 2-Substituted-5-chlorobenzoxazole with ester groups | researchgate.net |

| 2-Amino-5-chlorobenzoxazole | N-phthalylamino acids, DCC | Amide coupling | 2-(N-Phthalylaminoacyl)amino-5-chlorobenzoxazoles | asianpubs.org |

| 2,5-Dichlorobenzoxazole | Ammonia | Amination | 2-Amino-5-chlorobenzoxazole | google.com |

| 2-Amino-4-chlorophenol | 4-Aminobenzoic acid | Condensation | 4-(5-Chlorobenzoxazol-2-yl)aniline | nih.gov |

Introduction of Nitrogen-Containing Heterocyclic Substituents

The incorporation of nitrogen-containing heterocyclic moieties onto the this compound core is a strategy employed to generate novel chemical entities. These syntheses often involve coupling reactions at the 2-position of the benzoxazole ring.

A common method is the reaction of 2-chlorobenzoxazole with various heterocyclic amines. For instance, the coupling of 2-chlorobenzoxazole with pyrazole (B372694) and imidazole (B134444) derivatives can be achieved in good yields under simple, solvent-free conditions. researchgate.net Another approach involves reacting 2-chlorobenzoxazole or 2-mercaptobenzoxazole (B50546) with cyclic amines under different conditions to form 2-cyclicamine benzoxazoles. innovareacademics.in

Palladium-catalyzed cross-coupling reactions are also utilized for this purpose. The direct arylation of this compound with heterocyclic bromides, such as pyridine derivatives, can be accomplished using a Pd(OAc)₂/NiXantphos catalyst system at room temperature, achieving yields greater than 85%.

Furthermore, direct C-H amination provides a pathway to these structures. The nickel-catalyzed amination of benzoxazoles with various secondary amines, including cyclic ones like N-methyl-2-chlorobenzylamine, furnishes the corresponding 2-amino-substituted products. researchgate.net Similarly, an ionic liquid-catalyzed method has been used for the amination of this compound with cyclic amines like tert-butyl piperazine-1-carboxylate, resulting in good to excellent yields. mdpi.com Nucleophilic aromatic substitution offers another route, where 5-chloro-1,3-benzoxazole reacts with amines like octahydrocyclopenta[c]pyrrol-2-amine in dimethylacetamide (DMAc) at 130°C.

| This compound Precursor | Heterocyclic Reagent | Reaction Type | Catalyst/Conditions | Product Type | Reference |

| 2-Chlorobenzoxazole | Pyrazole/Imidazole derivatives | Nucleophilic Substitution | Solvent-free | 2-(Heterocyclyl)benzoxazoles | researchgate.net |

| This compound | Pyridine derivatives (brominated) | Direct Arylation | Pd(OAc)₂/NiXantphos | 2-(Pyridinyl)-5-chlorobenzoxazoles | |

| This compound | tert-Butyl piperazine-1-carboxylate | Ionic Liquid-Catalyzed Amination | [BPy]I, TBHP | 2-(Piperazinyl)-5-chlorobenzoxazoles | mdpi.com |

| 5-Chloro-1,3-benzoxazole | Octahydrocyclopenta[c]pyrrol-2-amine | Nucleophilic Aromatic Substitution | DMAc, 130°C | 5-Chloro-2-(octahydrocyclopenta[c]pyrrol-2-yl)-1,3-benzoxazole |

Formation of Benzoxazole-Benzamide Conjugates

The synthesis of hybrid molecules combining benzoxazole and benzamide (B126) moieties has been explored, with the 5-chloro-substituted benzoxazole core being a key component in several designs. These conjugates are often linked via a thioacetamido group.

A general synthetic route involves preparing a 2-thioacetamido linker attached to the benzoxazole ring, which is then coupled to a benzamide fragment. Specifically, compounds bearing a this compound moiety have been synthesized and evaluated. nih.gov The synthesis often starts with the appropriate benzoxazole precursor, which is modified to introduce a linker at the 2-position. This linker, such as a 2-thioacetyl group, can then react with a pre-formed benzamide derivative. nih.gov

In one study, a series of benzoxazole-benzamide conjugates were synthesized where the benzamide portion was varied with substituents like cyclohexyl or substituted phenyl groups. nih.gov The results indicated that conjugates featuring the this compound moiety generally exhibited notable cytotoxic activity. nih.gov For example, specific conjugates (compounds 9-12 and 15 in the study) with the this compound core showed better activity compared to their 5-methyl or unsubstituted benzoxazole counterparts. nih.gov The chemical structures of these conjugates were confirmed using spectroscopic methods, with characteristic signals for the two amidic NH protons observed in ¹H NMR spectra. nih.gov

Another related structure, N-(2-benzylbenzoxazol-5-yl)benzamide, along with its derivatives, has also been synthesized and studied, highlighting the interest in this class of conjugated molecules. researchgate.net

| Benzoxazole Moiety | Linker | Benzamide Moiety | Key Finding | Reference |

| This compound | 2-Thioacetamido | Cyclohexylamide | Potent VEGFR-2 inhibitory activity (IC₅₀ = 0.361 µM for compound 11) | nih.gov |

| This compound | 2-Thioacetamido | Substituted Phenylamide | Generally better cytotoxic activity than unsubstituted analogs | nih.gov |

| 5-Methylbenzoxazole | 2-Thioacetamido | Cyclohexylamide | Less active than 5-chloro analog | nih.gov |

| Unsubstituted Benzoxazole | 2-Thioacetamido | Phenylamide | Less active than 5-chloro analog | nih.gov |

Formation of Schiff Bases and Related Derivatives

Schiff bases, characterized by the azomethine (-C=N-) group, are significant derivatives of this compound, often serving as intermediates for more complex molecules or as final products themselves. nih.gov

A primary method for their synthesis is the condensation reaction between an amino-substituted benzoxazole and an aldehyde or ketone. nih.gov For example, 2-amino-5-chlorobenzoxazole is a common starting material. It can be refluxed with various aldehydes, like 4-hydroxybenzaldehyde, in a solvent such as dichloromethane with an acid catalyst to form the corresponding Schiff base. asianpubs.org One such product, 5-chloro-2-(4-hydroxybenzylidenamino)benzoxazole, was further reacted with tetradecanoic acid to yield a liquid crystalline compound. asianpubs.org

Another strategy involves building the benzoxazole ring from a pre-formed Schiff base. This can be seen in the reaction of 4-O-alkylated benzaldehyde (B42025) derivatives with 2-aminophenol to synthesize Schiff bases, which then undergo cyclocondensation to form 2-arylbenzoxazoles. mdpi.com

Hydrazone derivatives, which are structurally related to Schiff bases, are also synthesized from this compound precursors. In one study, a methyl 2-(2-chloro-4-nitrophenyl)-1,3-benzoxazole-5-carboxylate was converted to its corresponding hydrazide by reacting with hydrazine hydrate. orientjchem.org This benzoxazole hydrazide was then refluxed with various aromatic aldehydes to produce a series of novel hydrazone derivatives (Schiff bases). orientjchem.org

The synthesis of 2-[(arylhydrazono)cyanomethyl]-5-chlorobenzoxazoles represents another class of related derivatives, highlighting the versatility of synthetic approaches starting from the this compound scaffold. infona.pl

| Benzoxazole Precursor | Carbonyl Compound | Reaction Type | Product | Reference |

| 2-Amino-5-chlorobenzoxazole | 4-Hydroxybenzaldehyde | Condensation | 5-Chloro-2-(4-hydroxybenzylidenamino)benzoxazole | asianpubs.org |

| 2-(2-Chloro-4-nitrophenyl)-1,3-benzoxazole-5-carbohydrazide | Various aromatic aldehydes | Condensation | Benzoxazole hydrazone derivatives (Schiff bases) | orientjchem.org |

| 2-Amino-4-chlorophenol | Benzaldehyde derivatives | Condensation followed by cyclization | Schiff base intermediates leading to 2-aryl-5-chlorobenzoxazoles | mdpi.com |

| 5-Chloro-2-cyanoacetohydrazide | Aromatic diazonium salts | Coupling | 2-[(Arylhydrazono)cyanomethyl]-5-chlorobenzoxazoles | infona.pl |

Structure Activity Relationship Sar Studies of 5 Chlorobenzoxazole Derivatives

Influence of the Chlorine Atom at the 5-Position on Biological Activity

The presence of a chlorine atom at the 5-position of the benzoxazole (B165842) ring is a critical determinant of the biological activity of these derivatives. This substitution significantly enhances the therapeutic potential, particularly in anticancer applications. The 5-chloro group is thought to improve the interaction of these compounds with their biological targets.

The influence of the 5-chloro substitution extends to antimicrobial and antifungal activities. Research indicates that this substitution can lead to potent and selective antimicrobial agents. ontosight.ai The halogenated ring is considered responsible for the antifungal potential of these compounds. nih.gov

Impact of Substituents at the 2-Position of the Benzoxazole Ring

The substituent at the 2-position of the benzoxazole ring plays a pivotal role in defining the pharmacological profile of 5-chlorobenzoxazole derivatives. The nature of this substituent can significantly modulate the biological activity, influencing its potency and selectivity.

For instance, in the realm of antimicrobial agents, 2-substituted benzoxazoles have been extensively studied. researchgate.net The introduction of different aryl groups at the 2-position can lead to compounds with a broad spectrum of antibacterial and antifungal activities. researchgate.net Some 2-substituted derivatives, such as those with (arylhydrazono)cyanomethyl or (arylidene)cyanomethyl groups, have shown notable anticancer and antifungal properties. researchgate.net

In the context of anticancer activity, the substituent at the 2-position is a key determinant of cytotoxicity. For example, 2-(benzylamino)-5-chloro-benzoxazole is a compound of interest for its potential biological properties. ontosight.ai The nature of the group at the 2-position, in combination with the 5-chloro substituent, dictates the compound's ability to interact with biological targets. ontosight.ai Studies have shown that a methylene (B1212753) bridge at the 2-position of the benzoxazole ring can decrease cytotoxic activity on cancer cells. nih.gov

The development of anticonvulsant agents has also focused on modifications at the 2-position. The reaction of the potassium salt of this compound-2-thione with various reagents to introduce substituents at the 2-position has yielded compounds with potential anticonvulsant activity. researchgate.net The chemical structure of 5-chloro-2-dimethylamino-benzoxazole, with a dimethylamino group at the 2-position, highlights how specific substitutions can influence the compound's properties and biological activity. ontosight.ai

Effect of Substitutions on the Benzene (B151609) Ring of the Benzoxazole System

Substitutions on the benzene ring of the benzoxazole system, in addition to the chlorine atom at the 5-position, provide another avenue for modulating the biological activity of these compounds. While the 5-position is critical, other substitutions on the benzene ring can further refine the pharmacological profile.

In the context of antimicrobial activity, substitutions on the benzene ring can impact the potency and spectrum of activity. For example, some studies have investigated derivatives with additional substitutions to enhance their efficacy against various bacterial and fungal strains.

Anticancer research has also explored the impact of various substituents on the benzene ring. The combination of a 5-chloro group with other substituents can lead to compounds with improved cytotoxic effects. The strategic placement of different functional groups on the benzene portion of the benzoxazole scaffold allows for the fine-tuning of the molecule's electronic and steric properties, which in turn affects its biological interactions. mdpi.com

Correlation between Structural Modifications and Enhanced Bioactivity

A clear correlation exists between specific structural modifications of this compound derivatives and their enhanced bioactivity. Structure-activity relationship (SAR) studies have been instrumental in identifying key structural features that contribute to improved pharmacological effects.

A strong SAR has been observed for benzoxazole derivatives, emphasizing the critical importance of substituents at both the 2- and 5-positions of the benzoxazole core. mdpi.com Modifications at these positions can enhance properties like lipophilicity and electronic characteristics, leading to optimized interactions with biological targets. mdpi.com

In the context of anticancer activity, it has been observed that benzoxazole derivatives with a chlorine atom at the 5-position generally exhibit higher activity. mdpi.com Furthermore, the introduction of specific groups at the 2-position, such as a phenyl ring with particular substitutions, can significantly enhance antiproliferative effects. For example, a this compound derivative with an N,N-diethyl group at the 4-position and a methoxy (B1213986) group at the 3-position of a 2-phenyl ring showed enhanced antiproliferative activity. mdpi.com

The following table summarizes the impact of various structural modifications on the anticancer activity of this compound derivatives against different cancer cell lines.

| Compound ID | 5-Position Substituent | 2-Position Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| 33 | Cl | 2-(4-(N,N-diethylamino)phenyl) | NCI-H460 | 1.1 | mdpi.com |

| 45 | Cl | 2-(3-methoxy-4-(N,N-diethylamino)phenyl) | HCT-116 | 2.4 | mdpi.com |

| 45 | Cl | 2-(3-methoxy-4-(N,N-diethylamino)phenyl) | NCI-H460 | 0.9 | mdpi.com |

| 11 | Cl | Not specified | MDA-MB-231 | 5.63 | |

| 12 | Cl | Not specified | MCF-7 | 3.79 |

For antimicrobial activity, SAR studies suggest that modifications to the benzoxazole ring can enhance both potency and selectivity. For instance, the introduction of additional functional groups has been shown to improve the minimum inhibitory concentration (MIC) values against certain bacterial strains.

SAR in Specific Pharmacological Contexts

Antimicrobial and Antifungal SAR

The structure-activity relationship of this compound derivatives has been extensively explored in the context of their antimicrobial and antifungal activities. The presence of the 5-chloro substituent is often a key feature for potent activity. nih.gov

SAR studies have shown that the nature of the substituent at the 2-position of the this compound ring system significantly influences the antimicrobial spectrum and potency. researchgate.net For example, the introduction of different aryl or heterocyclic moieties at the 2-position can lead to compounds with broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. researchgate.netresearchgate.net

In some studies, hydrazone derivatives of this compound have demonstrated significant antibacterial activity. researchgate.net Specifically, hydrazones with a 3-chloro substitution on an additional phenyl ring showed wide antibacterial activity against Escherichia coli, Bacillus subtilis, Staphylococcus aureus, and Salmonella Enteritidis. researchgate.net

The following table presents the antimicrobial activity of selected this compound derivatives.

| Compound | Target Organism | MIC (µg/mL) | Reference |

| Compound A | Bacillus subtilis | 250 | |

| Compound B | Candida albicans | <7.81 | |

| P2B | Candida albicans | Half of Miconazole | nih.gov |

| P4A | Staphylococcus aureus, Escherichia coli | Good activity | nih.gov |

| P4B | Staphylococcus aureus, Escherichia coli | Good activity | nih.gov |

Antiproliferative/Anticancer SAR

The SAR of this compound derivatives in the context of their antiproliferative and anticancer activities has been a major focus of research. The 5-chloro substituent is generally considered to be a favorable feature for enhancing anticancer potency. nih.govnih.gov

Studies have consistently shown that compounds bearing a this compound moiety exhibit superior cytotoxic activity compared to their unsubstituted or differently substituted analogs. nih.gov For instance, in a study comparing 5-chloro, 5-methyl, and unsubstituted benzoxazole derivatives, the 5-chloro compounds were generally more active against HCT-116 and MCF-7 cancer cell lines. nih.gov

The nature of the substituent at the 2-position is also a critical determinant of anticancer activity. The introduction of various aryl groups, amides, and other functionalities at this position has led to the discovery of potent anticancer agents. nih.govmdpi.com For example, a this compound derivative with a 2-phenyl ring substituted with an N,N-diethyl group at the 4-position and a methoxy group at the 3-position demonstrated significant antiproliferative activity. mdpi.com

The following table summarizes the in vitro antiproliferative activity of several this compound derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 33 | NCI-H460 | 1.1 | mdpi.com |

| 45 | HCT-116 | 2.4 | mdpi.com |

| 45 | NCI-H460 | 0.9 | mdpi.com |

| 11 | MDA-MB-231 | 5.63 | |

| 12 | MCF-7 | 3.79 | |

| 8d | MCF-7 | 3.43 | mdpi.com |

| 8d | HCT116 | 2.79 | mdpi.com |

| 8d | HepG2 | 2.43 | mdpi.com |

Anticonvulsant SAR

The structure-activity relationship (SAR) for anticonvulsant activity of this compound derivatives has been explored through the synthesis and evaluation of various analogs. The core structure of this compound is a key pharmacophoric element in designing new anticonvulsant agents. researchgate.net Studies indicate that substitutions, particularly at the 2-position of the benzoxazole ring, significantly influence the anticonvulsant profile.

Research involving derivatives of this compound-2-thione has provided specific insights into their anticonvulsant potential. researchgate.net In one study, the potassium salt of this compound-2-thione was used as a starting material to synthesize a series of compounds by reacting it with various chloro-acetanilides. researchgate.net This led to the formation of N-aryl-2-(5-chlorobenzoxazol-2-ylthio)acetamides. Preliminary pharmacological screening of these compounds demonstrated that they possess anticonvulsant activity. researchgate.net

The general structure of these active compounds involves the this compound scaffold linked at the 2-position via a thio-acetamide spacer to an aryl group. The nature of the substitution on the terminal aryl ring is a key determinant of activity.

Table 1: Anticonvulsant Activity of this compound Derivatives This table is interactive. You can sort and filter the data.

| Compound ID | Base Structure | R-Group (at 2-position) | Reported Activity |

| Series V researchgate.net | This compound | -S-CH2-CO-NH-Ar | Anticonvulsant researchgate.net |

Further derivatization starting from the potassium salt of this compound-2-thione included reactions with alkyl chloroacetates and alkyl 3-chloropropionates. researchgate.net Subsequent reactions of the resulting esters with ammonia (B1221849) or hydrazine (B178648) hydrate (B1144303) yielded the corresponding amides and hydrazides, which were then used to create further derivatives. researchgate.net These synthetic efforts highlight that the 2-position of the this compound ring is a versatile point for modification to generate libraries of compounds for anticonvulsant screening. researchgate.net The presence of the chloro group at the 5-position is considered a critical feature for modulating the electronic properties of the benzoxazole system, which in turn influences its interaction with biological targets relevant to seizure control, such as ion channels or receptors. researchgate.net

5-HT₃ Receptor Partial Agonist SAR

The this compound scaffold has been identified as a privileged structure in the development of 5-HT₃ receptor partial agonists, which are of interest for treating gastrointestinal disorders like irritable bowel syndrome. nih.gov The SAR studies in this area are well-defined, indicating that specific substitutions on the benzoxazole ring system critically determine both the potency and the intrinsic activity at the 5-HT₃ receptor. nih.gov

A key finding is that the presence of a chlorine atom at the 5-position of the benzoxazole ring generally leads to increased potency for the 5-HT₃ receptor while simultaneously lowering the intrinsic activity compared to unsubstituted or differently substituted analogs. nih.gov This balance is crucial for achieving a partial agonist profile, which can be beneficial in normalizing gut motility without causing significant side effects like constipation. nih.gov

In a series of benzoxazoles featuring a nitrogen-containing heterocyclic substituent at the 2-position, the influence of the 5-position substituent was systematically evaluated. The study confirmed the advantageous nature of the 5-chloro derivatives. nih.gov For instance, the compound 5-Chloro-7-methyl-2-(4-methyl-1-homopiperazinyl)benzoxazole (Compound 6v) emerged as a particularly promising agent. This compound demonstrated a high binding affinity for the 5-HT₃ receptor, comparable to the potent antagonist granisetron, but with an intrinsic activity that was only 12% of that of serotonin (B10506) (5-HT). nih.gov

The SAR can be summarized as follows:

5-Position: A chloro group is preferred for high potency and low intrinsic activity. nih.gov

2-Position: A nitrogen-containing heterocyclic moiety, such as a 4-methyl-1-homopiperazinyl group, is essential for interaction with the 5-HT₃ receptor. nih.gov

Table 2: 5-HT₃ Receptor Activity of Key this compound Derivatives This table is interactive. You can sort and filter the data.

| Compound ID | Substituent (Position 2) | Substituent (Position 5) | Substituent (Position 7) | Receptor Affinity | Intrinsic Activity (% of 5-HT) |

| Compound 6v nih.gov | 4-methyl-1-homopiperazinyl | Chloro | Methyl | High (similar to Granisetron) nih.gov | 12% nih.gov |

Another related benzoxazole derivative, N-(2-Benzoxazol-2-yl-ethyl)-guanidine hydrochloride, has been characterized as a potent, full 5-HT₃ receptor agonist. nih.gov This compound, lacking the 5-chloro substitution, potently activates the receptor. This comparison underscores the critical role of the 5-chloro substituent in modulating the pharmacological profile from a full agonist to a partial agonist with lower intrinsic activity. nih.govnih.gov

Pharmacological and Biological Activity Investigations of 5 Chlorobenzoxazole Derivatives

Antimicrobial Activity

The 5-chlorobenzoxazole scaffold has been identified as a promising framework for the development of new antimicrobial agents. nih.govnih.govscienceopen.comresearchgate.net Derivatives incorporating this structure have been synthesized and evaluated against a wide range of pathogenic microorganisms, including bacteria and fungi, often showing significant inhibitory effects. nih.govnih.govscienceopen.comresearchgate.net

Derivatives of this compound have demonstrated notable efficacy against various Gram-positive bacteria. Synthetic benzoxazole (B165842) derivatives are known to possess a wide spectrum of antimicrobial activity, with substituents at positions 2 and 5 of the benzoxazole ring being particularly important for activity. nih.gov

In one study, a series of 5-chloro-1,3-benzoxazol-2(3H)-one derivatives were synthesized and tested against Staphylococcus aureus and Bacillus subtilis. nih.gov Compounds designated as P4A and P4B showed good antibacterial activity. nih.govnih.govresearchgate.net Specifically, compounds P4A, P4B, and P6A displayed significant activity against Staphylococcus aureus. nih.govnih.govscienceopen.comresearchgate.net Another investigation focused on benzoxazole-thiazolidinone hybrids, with compounds BT25 and BT26 showing potent activity against various clinically relevant and highly drug-resistant S. aureus (MRSA & VRSA) and Enterococcus (VRE) isolates. nih.gov These hybrids exhibited concentration-dependent bactericidal activity comparable to vancomycin. nih.gov

Research into indolyl benzocarbazoles identified that a 5-chloro indole (B1671886) substitution significantly increased activity towards an Enterococcus faecalis strain, with a reported MIC value of 20 μM. nih.gov Furthermore, studies have shown that certain derivatives possess activity against Streptococcus faecalis. nih.gov

| Compound Series/Name | Bacterial Strain | Activity Measurement | Finding | Source |

|---|---|---|---|---|

| P4A, P4B, P6A | Staphylococcus aureus | General Activity | Good activity observed. | nih.govnih.govscienceopen.comresearchgate.net |

| P4A, P4B | Gram-positive bacteria | General Activity | Good antibacterial activity, reported as half that of Ampicillin and Cephalexin. | nih.govnih.govresearchgate.net |

| Indolyl benzocarbazole (5-chloro indole derivative 3b) | Enterococcus faecalis | MIC | 20 μM | nih.gov |

| BT25, BT26 (Benzoxazole-thiazolidinone hybrids) | Staphylococcus aureus (including MRSA & VRSA) | MIC | ≤ 4 μg/mL | nih.gov |

| BT25, BT26 (Benzoxazole-thiazolidinone hybrids) | Enterococcus spp. (VRE) | General Activity | Potent activity observed. | nih.gov |

The antibacterial spectrum of this compound derivatives extends to Gram-negative bacteria. In the same study evaluating 5-chloro-1,3-benzoxazol-2(3H)-one derivatives, compounds P4A, P4B, and P6A also demonstrated good activity against Escherichia coli. nih.govnih.govscienceopen.comresearchgate.net The minimum inhibition concentration (MIC) values of some compounds were determined against Pseudomonas aeruginosa and Escherichia coli. nih.gov Synthetic benzoxazole derivatives have been reported to show activity against both Klebsiella pneumoniae and Pseudomonas aeruginosa. nih.gov

| Compound Series/Name | Bacterial Strain | Activity Measurement | Finding | Source |

|---|---|---|---|---|

| P4A, P4B, P6A | Escherichia coli | General Activity | Good activity observed. | nih.govnih.govscienceopen.comresearchgate.net |

| Various Derivatives | Escherichia coli | MIC | Determined by Microdilution method. | nih.gov |

| Various Derivatives | Pseudomonas aeruginosa | MIC | Determined by Microdilution method. | nih.gov |

| General Synthetic Derivatives | Klebsiella pneumoniae | General Activity | Reported activity. | nih.gov |

The therapeutic potential of this compound derivatives includes significant antifungal properties. The benzoxazole ring is a component of many compounds with known antifungal effects. nih.govscienceopen.comresearchgate.net A study on 5-chloro-1,3-benzoxazol-2(3H)-one derivatives tested their efficacy against Candida albicans. nih.govnih.gov Compound P2B, in particular, exhibited good antifungal activity, noted to be half as potent as Miconazole against C. albicans. nih.govnih.govscienceopen.comresearchgate.net Other research has also confirmed the activity of various benzoxazole derivatives against C. albicans, Aspergillus niger, and Aspergillus flavus. nih.gov For instance, certain 2-(1,3-benzoxazol-2-ylsulfanyl)ethanone derivatives showed anti-C. albicans activity, with some displaying a Minimum Inhibitory Concentration (MIC) of 16 µg/mL. nih.gov

| Compound Series/Name | Fungal Strain | Activity Measurement | Finding | Source |

|---|---|---|---|---|

| P2B | Candida albicans | General Activity | Good activity, half that of Miconazole. | nih.govnih.govscienceopen.comresearchgate.net |

| 5d, 5i, 5k, 6a (2-(1,3-benzoxazol-2-ylsulfanyl)ethanone derivatives) | Candida albicans SC5314 | MIC | Compound 5d showed MIC = 16 µg/mL. Compounds 5k and 6a showed partial MIC at 16 µg/mL. | nih.gov |

| General Synthetic Derivatives | Aspergillus niger | General Activity | Reported activity. | nih.gov |

| General Synthetic Derivatives | Aspergillus flavus | General Activity | Reported activity. | nih.gov |

The scope of biological activity for this compound derivatives also encompasses antiviral potential. nih.gov Research has shown that incorporating a triazole moiety, a feature in some antifungal drugs like fluconazole, can confer antiviral properties to benzoxazolinone derivatives. nih.govnih.govresearchgate.net A specific series of 5-chlorobenzotriazole (B1630289) derivatives were designed and tested against a panel of RNA and DNA viruses. consensus.app One compound, N-[4-(5-Chloro-2H-benzo[d] nih.govnih.govscienceopen.comtriazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide, was identified as the most potent agent against bovine viral diarrhea virus (BVDV), with an EC50 of 3.0 μM, comparable to the reference drug. consensus.app Additionally, novel flavonol derivatives containing a benzoxazole structure have been synthesized and evaluated for their activity against tobacco mosaic virus (TMV). nih.gov One such derivative, X17, showed excellent curative and protective activities against TMV, with EC50 values of 127.6 and 101.2 μg/mL, respectively, which were superior to the control drug ningnanmycin. nih.gov

| Compound Series/Name | Virus | Activity Measurement | Finding | Source |

|---|---|---|---|---|

| N-[4-(5-Chloro-2H-benzo[d] nih.govnih.govscienceopen.comtriazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide | Bovine Viral Diarrhea Virus (BVDV) | EC50 | 3.0 μM | consensus.app |

| X17 (Flavonol derivative with benzoxazole) | Tobacco Mosaic Virus (TMV) | EC50 (Curative) | 127.6 μg/mL | nih.gov |

| X17 (Flavonol derivative with benzoxazole) | Tobacco Mosaic Virus (TMV) | EC50 (Protective) | 101.2 μg/mL | nih.gov |

Anticancer and Antiproliferative Activity

Beyond their antimicrobial effects, this compound derivatives have emerged as a significant class of compounds in anticancer research. nih.gov Numerous studies have demonstrated their ability to inhibit the proliferation of various cancer cell lines, indicating their potential as cytotoxic agents for cancer therapy. nih.gov

A considerable body of research has documented the cytotoxic effects of this compound derivatives against a panel of human cancer cell lines. A newly synthesized benzoxazole derivative, referred to as BB, demonstrated a dose-dependent toxic effect on both MCF-7 (breast cancer) and MDA-MB cell lines, with IC50 values of 28 nM and 22 nM, respectively. bibliomed.org Other studies have shown that certain benzoxazole derivatives exhibit anticancer activity against A549 (lung cancer) and MCF-7 cell lines. ajphs.com For example, compounds with nitro disubstitution at positions 5 and 7 showed excellent anticancer efficacy against A549 cells. ajphs.com

A separate investigation of a novel benzimidazole (B57391) derivative, se-182, showed potent cytotoxic activity against A549 and HepG2 (liver carcinoma) cell lines with IC50 values of 15.80 μM and 15.58 μM, respectively. The cytotoxic potential of benzoxazole derivatives has also been confirmed against colorectal cancer cells (HCT-116), and cervical cancer cells (HeLa). nih.gov

| Compound Series/Name | Cancer Cell Line | Cell Line Type | Activity Measurement | Finding | Source |

|---|---|---|---|---|---|

| BB (Benzoxazole derivative) | MCF-7 | Breast Cancer | IC50 | 28 nM | bibliomed.org |

| Nitro disubstituted benzoxazole | A-549 | Lung Cancer | General Activity | Excellent anticancer efficacy. | ajphs.com |

| se-182 (Benzimidazole derivative) | A-549 | Lung Cancer | IC50 | 15.80 μM | |

| se-182 (Benzimidazole derivative) | HepG2 | Liver Cancer | IC50 | 15.58 μM | |

| General Synthetic Derivatives | HCT-116 | Colorectal Cancer | General Activity | Reported cytotoxic effect. | nih.gov |

| General Synthetic Derivatives | HeLa | Cervical Cancer | General Activity | Reported cytotoxic effect. | nih.gov |

Anti-inflammatory and Analgesic Properties

Derivatives of this compound have been the subject of various studies to determine their potential as anti-inflammatory and analgesic agents. A notable series of (7-acyl-5-chloro-2-oxo-3H-benzoxazol-3-yl)alkanoic acid derivatives were synthesized and evaluated for these properties. nih.gov The analgesic activity was assessed using the p-benzoquinone-induced writhing test in mice, while the anti-inflammatory effects were determined through the carrageenan-induced hind paw edema model. nih.gov The results indicated that several of the tested compounds were equally or more potent than standard drugs like aspirin (B1665792) and indomethacin. nih.gov Specifically, compounds designated as 8a and 8c demonstrated significant activity without inducing gastric lesions in mice. nih.gov

In another study, microwave-assisted synthesis was used to prepare piperazine-substituted 5-chloro-2(3H)-benzoxazolone derivatives. rsc.org These compounds were also evaluated for their anti-inflammatory and analgesic activities. The anti-inflammatory assessment, using the carrageenan-induced paw edema test, found that one of the synthesized compounds exhibited prolonged activity. rsc.org For analgesic properties, both hot-plate and tail-flick tests were employed, revealing that different compounds had superior activity in each respective test. rsc.org

Further research into novel benzoxazole derivatives confirmed their promise in pain and inflammation management. mdpi.com Using an acetic acid-induced model for nociception, researchers evaluated the compounds by observing the reduction in abdominal writhes. mdpi.com The carrageenan-induced paw edema method was again used to confirm anti-inflammatory effects. mdpi.com The study concluded that the synthesized derivatives possess potential anti-nociceptive and anti-inflammatory capabilities. mdpi.com

Table 1: Summary of Anti-inflammatory and Analgesic Studies on this compound Derivatives

| Derivative Class | Biological Test/Model | Key Findings | Reference Compound(s) |

|---|---|---|---|

| (7-acyl-5-chloro-2-oxo-3H-benzoxazol-3-yl)alkanoic acids | p-Benzoquinone-induced writhing test (Analgesic) | Potency equal to or greater than aspirin. | Aspirin |

| (7-acyl-5-chloro-2-oxo-3H-benzoxazol-3-yl)alkanoic acids | Carrageenan-induced paw edema (Anti-inflammatory) | Potency equal to or greater than indomethacin; some compounds did not cause gastric lesions. | Indomethacin |

| Piperazine (B1678402) substituted 5-chloro-2(3H)-benzoxazolones | Hot-plate and Tail-flick tests (Analgesic) | Different compounds showed high activity in respective tests. | Acetylsalicylic Acid |

| Piperazine substituted 5-chloro-2(3H)-benzoxazolones | Carrageenan-induced paw edema (Anti-inflammatory) | One compound showed the longest duration of activity. | Indomethacin |

Other Reported Biological Activities

Antihyperglycemic Potentiating Effects

While the broader class of benzoxazole-containing heterocyclic compounds has been investigated for various pharmaceutical applications, specific research detailing the antihyperglycemic or antidiabetic effects of this compound derivatives is not extensively documented in the reviewed literature. Studies on related structures, such as thiazolidinediones, have shown hypoglycemic activity, but direct evidence for this compound derivatives in this capacity remains limited. nih.govnih.gov

Anthelmintic Activity

Novel isothiocyanato-benzoxazoles have been synthesized and evaluated for their antiparasitic properties. Among these, derivatives of this compound have shown notable anthelmintic effects. In studies involving mice experimentally infected with the nematode Nematospiroides dubius, certain compounds demonstrated significant efficacy. Specifically, 5-isothiocyanato-2-(2-furyl)benzoxazole and 5-isothiocyanato-2-(5-methyl-2-furyl)benzoxazole exhibited 100% nematocidal activity when administered in the diet. mdpi.com This highlights the potential of the this compound scaffold in the development of new anthelmintic agents.

Table 2: Anthelmintic Activity of this compound Isothiocyanate Derivatives

| Compound | Target Parasite | Activity |

|---|---|---|

| 5-isothiocyanato-2-(2-furyl)benzoxazole | Nematospiroides dubius | 100% nematocidal activity |

Antitubercular Activity

The antimycobacterial potential of benzazole derivatives has been explored, with some studies including benzoxazole structures. A series of 2-benzylsulfanyl derivatives of benzoxazole were synthesized and tested for their in vitro activity against Mycobacterium tuberculosis and other non-tuberculous mycobacteria. While this study provides activity data for the benzoxazole class, specific minimum inhibitory concentration (MIC) values for 5-chloro substituted derivatives were not detailed in the broader findings. The most active compounds in the series were those containing two nitro groups or a thioamide group.

Antioxidant Properties

The antioxidant capacity of this compound derivatives has been scientifically substantiated. A study involving eleven synthesized 5-chloro-2(3H)-benzoxazolone-3-alkananilide derivatives assessed their antioxidant potential using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.gov The results showed that the majority of these compounds were effective radical scavengers in both tests. The most potent compound in this series featured a 4-methoxy substituent on the N-phenyl ring of its propionanilide structure. nih.gov

Another investigation into benzoxazole analogs also identified a compound with the 5-chloro substitution, namely Methyl 2-(5-chloro-2,4-dihydroxyphenyl)-1,3-benzoxazole-6-carboxylate, which was evaluated for its antioxidant activities.

Table 3: Antioxidant Activity of this compound Derivatives

| Derivative Class | Assay | Key Finding |

|---|---|---|

| 5-chloro-2(3H)-benzoxazolone-3-alkananilides | DPPH Radical Scavenging | Majority of compounds showed effective scavenging. |

Sigma Receptor Ligand Activity

A series of novel this compound-based derivatives have been designed, synthesized, and assessed for their binding affinity and selectivity for sigma-1 (σ1) and sigma-2 (σ2) receptors. nih.gov Compounds that included an azepane ring and a four-unit spacer between the benzoxazole core and the azepane moiety demonstrated nanomolar affinity for both receptor subtypes. nih.gov

Specifically, compound 19 was identified as a σ1/σ2 agonist. Compound 22 was suggested to act as a σ1 antagonist/σ2 partial agonist, while compound 24 was characterized as a σ1 antagonist/σ2 agonist. nih.gov These findings indicate that the this compound scaffold is a promising foundation for developing selective sigma receptor ligands, which have potential therapeutic applications in areas such as cancer and pain management. nih.gov

Table 4: Sigma Receptor Binding Affinities of this compound Derivatives

| Compound | Ki (σ1) [nM] | Ki (σ2) [nM] | Pharmacological Profile |

|---|---|---|---|

| 19 | 1.27 | 7.9 | σ1/σ2 agonist |

| 22 | 2.30 | 3.8 | σ1 antagonist/σ2 partial agonist |

| 24 | 0.78 | 7.61 | σ1 antagonist/σ2 agonist |

Mechanisms of Action of 5 Chlorobenzoxazole Derivatives

Interactions with DNA, Enzymes, or Cellular Membranes

Derivatives of 5-chlorobenzoxazole exert their biological effects through direct and indirect interactions with essential cellular components. Their mechanisms can involve intercalation with DNA, inhibition of crucial enzymes, and disruption of cellular membrane integrity. ontosight.ai

The lipophilic nature of the benzoxazole (B165842) core, enhanced by structural modifications, can increase the permeability of microbial membranes. researchgate.net This allows for more efficient accumulation of the compound inside the cell, where it can interact with key biomolecules and disrupt normal cellular functions. researchgate.net

In the context of anticancer activity, a primary mechanism involves the inhibition of enzymes critical for DNA repair and replication, such as poly(ADP-ribose) polymerase (PARP) and topoisomerases. mdpi.com By interfering with these enzymes, this compound derivatives can prevent cancer cells from repairing DNA damage, leading to cell death. The 5-chloro group is often highlighted for its role in enhancing these interactions with biological targets. nih.gov For instance, the phenyl reversed amide in some derivatives acts as a linker and also provides sites for hydrophobic and hydrophilic interactions with enzymes like PARP-2. nih.gov

Inhibition of Key Enzymes

A significant facet of the mechanism of action for this compound derivatives is their ability to inhibit a range of key enzymes involved in cell proliferation, survival, and signaling.

PARP Inhibition: Certain this compound hybrids have demonstrated potent inhibition of PARP-2, an enzyme crucial for DNA repair. One such derivative displayed an IC50 value as low as 0.07 µM against PARP-2, highlighting its potential in cancer therapy.

Kinase Inhibition: This class of compounds has been identified as inhibitors of various protein kinases. researchgate.net Notably, they have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. nih.gov Some conjugates showed inhibitory activity against VEGFR-2 with IC50 values more potent than the reference drug sorafenib. nih.gov Other kinases targeted by benzoxazole derivatives include PI3Kα. mdpi.com

Topoisomerase Inhibition: Benzoxazole derivatives are known to target DNA topoisomerases, enzymes that are essential for managing DNA topology during replication and transcription. mdpi.com Their inhibition leads to breaks in the DNA strand, ultimately triggering cell death, which is a key mechanism for their anticancer and antibacterial effects. mdpi.com

Cholinesterase Inhibition: Some 2,5-disubstituted benzoxazole derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are important targets in managing Alzheimer's disease. researchgate.net One derivative containing an ethyl piperazine (B1678402) moiety was found to inhibit BChE. researchgate.net

| Derivative Type | Target Enzyme | Target Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| Benzoxazole Hybrid | PARP-2 | MDA-MB-231 | 0.07 | |

| Benzoxazole-Benzamide Conjugate (Compound 11) | VEGFR-2 | - | 0.361 | nih.gov |

| Benzoxazole-Benzamide Conjugate (Compound 12) | VEGFR-2 | - | 0.385 | nih.gov |

| This compound Derivative (Compound 45) | - | NCI-H460 | 0.9 | mdpi.com |

| This compound Derivative (Compound 45) | - | HCT-116 | 2.4 | mdpi.com |

Disruption of Cellular Processes (e.g., microbial DNA replication, protein synthesis)

Beyond enzyme inhibition, this compound derivatives can disrupt fundamental cellular processes, particularly in microbes. This forms the basis of their antimicrobial activity.

The antimicrobial action is often attributed to the ability of these compounds to interfere with microbial DNA replication or protein synthesis. ontosight.ai Some derivatives may inhibit enzymes like DNA gyrase and topoisomerase IV, which are vital for bacterial DNA replication and repair. mdpi.comesisresearch.org Molecular docking studies have supported the hypothesis that antibacterial activity can be achieved through DNA gyrase inhibition. esisresearch.org

Furthermore, certain benzoxazole derivatives have been shown to inhibit bacterial protein synthesis. tandfonline.com This is achieved by interacting with the 50S ribosomal subunit, a critical component of the bacterial protein synthesis machinery. Molecular docking studies of a pleuromutilin (B8085454) derivative containing a benzoxazole moiety indicated that it can effectively bind to the active site of the 50S ribosome. tandfonline.com

Targeting of Specific Receptors (e.g., 5-HT3 receptors, RAGE)

The pharmacological profile of this compound derivatives also includes interactions with specific receptors in the nervous system and those involved in inflammatory responses.

5-HT3 Receptors: A series of 2-substituted benzoxazole derivatives have been identified as potent partial agonists of the serotonin (B10506) 5-HT3 receptor. nih.govnih.gov The substituent at the 5-position of the benzoxazole ring was found to significantly affect potency, with 5-chloro derivatives demonstrating increased potency and lower intrinsic activity. nih.gov For example, 5-Chloro-7-methyl-2-(4-methyl-1-homopiperazinyl)benzoxazole showed a high binding affinity for the 5-HT3 receptor, comparable to the antagonist granisetron. nih.gov These compounds are investigated for conditions like irritable bowel syndrome. nih.govnih.gov

Sigma (σ) Receptors: A new class of this compound-based derivatives has been designed and synthesized as ligands for σ1 and σ2 receptors, which are implicated in various neurological disorders and cancer. researchgate.netnih.gov Certain derivatives with a four-unit spacer between the this compound scaffold and an azepane ring displayed nanomolar affinity for both σ1 and σ2 receptors. researchgate.netnih.gov Depending on their specific structure, these compounds can act as agonists, antagonists, or partial agonists at these receptors. researchgate.netnih.gov

Receptor for Advanced Glycation End products (RAGE): While not specific to the 5-chloro derivative, general benzoxazole derivatives have been reported to inhibit the RAGE–amyloid-β interaction. mdpi.com RAGE is a multi-ligand receptor involved in inflammatory processes and complications associated with diseases like diabetes and tuberculosis. mdpi.comnih.gov This suggests a potential mechanism for this compound derivatives in modulating inflammatory responses.

| Compound | Target Receptor | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| Compound 19 | σ1 | 1.27 | researchgate.netnih.gov |

| Compound 19 | σ2 | 7.9 | researchgate.netnih.gov |

| Compound 22 | σ1 | 2.30 | researchgate.netnih.gov |

| Compound 22 | σ2 | 3.8 | researchgate.netnih.gov |

| Compound 24 | σ1 | 0.78 | researchgate.netnih.gov |

| Compound 24 | σ2 | 7.61 | researchgate.netnih.gov |

Molecular Interactions and Binding Profiles

Molecular modeling and docking studies have provided detailed insights into the binding profiles of this compound derivatives with their biological targets. These studies reveal the specific molecular interactions that underpin their inhibitory or modulatory activity.

For derivatives targeting enzymes, the interactions often involve a combination of hydrogen bonds, hydrophobic interactions, and pi-pi stacking. nih.govmdpi.com In one study of a butanamide derivative interacting with a protein (3-TOP), the benzoxazole unit's benzene (B151609) ring formed a pi-pi interaction with a tyrosine residue. mdpi.com The chlorine atom itself was shown to participate in pi-alkyl interactions. mdpi.com

In the case of VEGFR-2 inhibitors, compounds bearing a this compound moiety generally showed better cytotoxic activity than unsubstituted analogs. nih.gov Computational analysis suggests that the antibacterial activity of some derivatives could be achieved through DNA gyrase inhibition, with pharmacophore models indicating that hydrogen bond acceptors, hydrogen bond donors, and hydrophobic features contribute to the inhibition. esisresearch.org Similarly, for derivatives acting as quorum sensing inhibitors in Pseudomonas aeruginosa, the benzoxazole ring and the chloro-substitution were identified as key functional groups for activity. tandfonline.com

Computational Chemistry and Theoretical Studies of 5 Chlorobenzoxazole and Derivatives

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in understanding the interaction between a ligand, such as a 5-chlorobenzoxazole derivative, and a target protein.

Researchers have employed molecular docking to investigate the potential of this compound derivatives as inhibitors of various enzymes. For instance, in a study exploring new benzoxazole (B165842) hybrids as potential anticancer agents, molecular docking was used to screen derivatives against the Poly (ADP-ribose) polymerase-2 (PARP-2) enzyme, which is involved in DNA repair. The results indicated that compounds featuring the 5-chloro substituent exhibited significant inhibitory potential.

In another study, molecular docking simulations using AutoDock Vina were performed to assess the binding of N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide with the 3-TOP protein, a target relevant to antidiabetic activity. mdpi.comresearchgate.net The analysis revealed a high binding affinity with a docking score of -8.4 kcal/mol, suggesting its potential as an inhibitor of the alpha-glucosidase enzyme. mdpi.comresearchgate.net The interactions observed included hydrogen bonds, pi-pi stacking, and pi-alkyl interactions between the ligand and specific amino acids of the protein. mdpi.comresearchgate.net

Similarly, molecular docking studies on benzoxazole derivatives targeting DNA gyrase, an essential bacterial enzyme, have been conducted to elucidate their antimicrobial mechanism. esisresearch.org These simulations help in understanding the binding modes of the compounds and identifying key interactions necessary for inhibition. esisresearch.org

Table 1: Examples of Molecular Docking Studies on this compound Derivatives

| Derivative | Target Protein | Docking Program | Key Findings |

| Benzoxazole hybrids | PARP-2 | Not Specified | 5-chloro substituent enhances anticancer activity. |

| N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide | 3-TOP (alpha-glucosidase) | AutoDock Vina | High binding affinity (-8.4 kcal/mol), potential antidiabetic agent. mdpi.comresearchgate.net |

| Benzoxazole derivatives | DNA Gyrase | AutoDock Vina | Elucidation of binding modes for antimicrobial activity. esisresearch.org |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are computational methods that analyze the physical movements of atoms and molecules. These simulations provide detailed information about the conformational changes and stability of a ligand-protein complex over time. While specific MD simulation studies exclusively focused on this compound are not extensively detailed in the provided results, the principles of this technique are widely applied in drug discovery for compounds with similar scaffolds.

Generally, MD simulations are used to:

Assess the stability of the interactions predicted by molecular docking.

Observe the dynamic behavior of the ligand within the binding pocket of the target protein.

Calculate the binding free energy of the complex, providing a more accurate estimation of the binding affinity.

For example, in studies of similar heterocyclic compounds, MD simulations have been crucial in confirming the stability of the ligand-protein complex and understanding the dynamic nature of the interactions.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. stackexchange.com DFT calculations are valuable for predicting various molecular properties, including electronic properties like HOMO-LUMO energy gaps, which are indicative of a molecule's reactivity.

For 2-amino-5-chlorobenzoxazole, experimental spectroscopic techniques such as FTIR, FT-Raman, and NMR have been complemented by DFT studies to provide a comprehensive understanding of its vibrational and electronic properties. researchgate.net These calculations help in the assignment of vibrational frequencies and in predicting the molecular geometry.

DFT calculations are also employed to study the structural, electronic, and optical properties of materials containing related benzoxazole structures. These studies can determine properties like band gaps, which are crucial for understanding the electronic behavior of the compounds.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are used to predict the activity of new, untested compounds based on their structural features.

QSAR studies for benzoxazole derivatives often involve the following steps:

Data Set Selection: A group of compounds with known biological activities is chosen.

Descriptor Calculation: Various molecular descriptors (e.g., physicochemical properties, topological indices) are calculated for each compound.

Model Development: Statistical methods are used to build a mathematical relationship between the descriptors and the biological activity. wikipedia.org

Model Validation: The predictive power of the model is assessed. wikipedia.org

For instance, QSAR models can be developed using machine learning algorithms like Random Forest to prioritize the synthesis of new derivatives with favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. While specific QSAR models solely for this compound were not detailed in the search results, this methodology is a standard approach in the development of new drugs based on the benzoxazole scaffold. nih.gov

In Silico Prediction of Molecular Behaviors and Electronic Structure

In silico methods encompass a range of computational tools used to predict the properties of molecules. For this compound and its derivatives, these predictions are crucial for early-stage drug discovery.

ADMET Prediction: In silico tools are used to predict the ADMET properties of compounds. nih.gov This helps in identifying candidates with good pharmacokinetic profiles and low potential for toxicity. For example, Lipinski's rule of five is a commonly used filter to assess the druglikeness of a compound based on properties like molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. nih.gov Studies on new benzoxazole derivatives often include ADMET predictions to guide the selection of the most promising compounds for further development. esisresearch.orgnih.gov

Electronic Structure: As mentioned in the DFT section, computational methods are used to predict the electronic structure of this compound. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key parameters derived from these calculations. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the chemical reactivity and kinetic stability of the molecule.

Conformational Analysis and Interconversion Pathways

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org This analysis is important for understanding how a molecule's shape influences its biological activity.

For derivatives of this compound, conformational analysis can reveal the most stable three-dimensional structures. This is particularly relevant for flexible molecules that can adopt multiple conformations. The stability of different conformers can be influenced by factors such as steric hindrance and intramolecular hydrogen bonding. researchgate.net Understanding the preferred conformation is essential for accurately predicting how a molecule will interact with its biological target.

Thermodynamic and Optical Properties Studies

Computational methods are also used to study the thermodynamic and optical properties of materials. While specific studies focusing solely on this compound were not found, the principles can be applied.

Thermodynamic Properties: DFT calculations can be used to predict thermodynamic properties such as enthalpy of formation and Gibbs free energy. These properties are important for understanding the stability and reactivity of the compound.